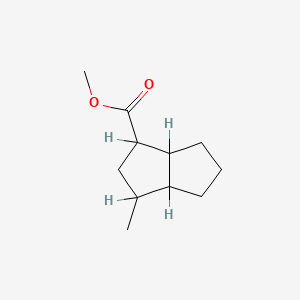
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the ester group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing enzyme activity or receptor function.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: This compound has a similar bicyclic structure but differs in functional groups.
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, octahydro-7-methyl-3-methylene-: Another bicyclic compound with different substituents.
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-: A naphthalene derivative with a similar core structure.
Uniqueness
Methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate is unique due to its specific ester functional group and the arrangement of its bicyclic structure
Properties
CAS No. |
54644-24-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 3-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7-6-10(11(12)13-2)9-5-3-4-8(7)9/h7-10H,3-6H2,1-2H3 |
InChI Key |
SJGBAOXNSRAMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C1CCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















